molecular formula C12H16N2O3S B8675332 S-Benzyl-N-carbamoyl-2-methyl-L-cysteine CAS No. 634152-66-2

S-Benzyl-N-carbamoyl-2-methyl-L-cysteine

Número de catálogo: B8675332
Número CAS: 634152-66-2
Peso molecular: 268.33 g/mol
Clave InChI: YIKDNCZROZXWCF-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

S-Benzyl-N-carbamoyl-2-methyl-L-cysteine is a synthetic cysteine derivative of interest in biochemical research. Compounds within this class are frequently investigated for their role as intermediates or analogs in metabolic pathways, particularly those involving sulfur amino acid metabolism and the biosynthesis of glutathione. Researchers may explore its potential as a substrate or inhibitor for specific enzymes, such as those in the cysteine synthase complex, given that related S-benzyl cysteine compounds have been studied for their inhibitory effects on O-acetylserine(thiol)lyase (OAS-TL), a key enzyme in cysteine biosynthesis . Furthermore, structurally similar N-acetyl-S-(N-methylcarbamoyl)-L-cysteine is recognized in environmental biomonitoring as a urinary metabolite of certain volatile organic compounds (VOCs), highlighting the relevance of such conjugates in exposure and metabolic studies . The specific properties and applications of S-Benzyl-N-carbamoyl-2-methyl-L-cysteine are a subject for ongoing scientific investigation. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Propiedades

Número CAS

634152-66-2

Fórmula molecular

C12H16N2O3S

Peso molecular

268.33 g/mol

Nombre IUPAC

(2R)-3-benzylsulfanyl-2-(carbamoylamino)-2-methylpropanoic acid

InChI

InChI=1S/C12H16N2O3S/c1-12(10(15)16,14-11(13)17)8-18-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,16)(H3,13,14,17)/t12-/m0/s1

Clave InChI

YIKDNCZROZXWCF-LBPRGKRZSA-N

SMILES isomérico

C[C@](CSCC1=CC=CC=C1)(C(=O)O)NC(=O)N

SMILES canónico

CC(CSCC1=CC=CC=C1)(C(=O)O)NC(=O)N

Origen del producto

United States
Foundational & Exploratory

Structural and Stereochemical Elucidation of S-Benzyl-N-carbamoyl-2-methyl-L-cysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern drug development. By engineering steric constraints, researchers can overcome the inherent flexibility of small peptides, locking them into bioactive conformations while simultaneously conferring resistance to proteolytic degradation. S-Benzyl-N-carbamoyl-2-methyl-L-cysteine represents a highly functionalized building block in this paradigm.

The α -methylation of the cysteine core drastically restricts the Ramachandran ϕ and ψ dihedral angles, heavily biasing the local backbone toward helical or β -turn conformations [3]. Concurrently, the S-benzyl group provides a lipophilic anchor for hydrophobic pocket engagement, while the N-carbamoyl moiety introduces a rigid, planar hydrogen-bond donor/acceptor network. Determining the precise crystal structure and verifying the absolute stereochemistry of this molecule is critical for its downstream application in structure-based drug design (SBDD) and pharmacophore mapping.

This whitepaper provides an in-depth, self-validating methodology for the crystallographic and stereochemical analysis of S-Benzyl-N-carbamoyl-2-methyl-L-cysteine, grounded in established physical chemistry and X-ray diffraction principles.

Stereochemical Architecture and CIP Logic

A frequent point of failure in the synthesis of unnatural amino acids is the misassignment of absolute stereochemistry. For S-Benzyl-N-carbamoyl-2-methyl-L-cysteine, the α -carbon is a quaternary chiral center.

To determine the Cahn-Ingold-Prelog (CIP) priority, we evaluate the atoms directly attached to the α -carbon:

  • -NH-CO-NH₂ (Nitrogen, Atomic No. 7)

  • -CH₂-S-Benzyl (Carbon attached to Sulfur, Atomic No. 16)

  • -COOH (Carbon attached to Oxygen, Atomic No. 8)

  • -CH₃ (Carbon attached to Hydrogen, Atomic No. 1)

Because Sulfur (16) outranks Oxygen (8), the side chain takes priority over the carboxylate group. In the "L" configuration—which dictates the relative spatial arrangement homologous to L-alanine—the α -methyl group replaces the α -hydrogen. Looking down the C–CH₃ bond (lowest priority in the back), the sequence from Priority 1 2 3 traces a clockwise path. Thus, the absolute configuration of S-Benzyl-N-carbamoyl-2-methyl-L-cysteine is unequivocally (R) .

CIP_Logic C_alpha Alpha Carbon (Chiral Center) P1 Priority 1: -NH-CO-NH2 (N, Atomic No. 7) C_alpha->P1 P2 Priority 2: -CH2-S-Bzl (C bonded to S, Atomic No. 16) C_alpha->P2 P3 Priority 3: -COOH (C bonded to O, O, O) C_alpha->P3 P4 Priority 4: -CH3 (C bonded to H, H, H) C_alpha->P4 P1->P2 Clockwise path P2->P3 with P4 in back Config Absolute Configuration: (R) Clockwise 1 -> 2 -> 3 P3->Config

Cahn-Ingold-Prelog (CIP) priority assignment establishing the (R)-configuration.

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, the crystallization environment must balance the highly polar N-carbamoyl and carboxylate groups with the hydrophobic S-benzyl tail. Vapor diffusion is the method of choice, as it allows for a slow, thermodynamically controlled approach to supersaturation, minimizing the formation of twinned crystals.

Step-by-Step Methodology: Vapor Diffusion
  • Solvent Selection: Dissolve 10 mg of the lyophilized compound in 200 μ L of a primary solvent with high solubility (e.g., Methanol).

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean glass crystallization vial to remove heterogeneous nucleation sites (dust/particulates).

  • Anti-Solvent Reservoir: Place the sample vial inside a larger sealed chamber containing 5 mL of a volatile anti-solvent (e.g., Diethyl Ether or Ethyl Acetate).

  • Equilibration: Seal the outer chamber tightly. Allow vapor equilibration at a constant temperature of 20°C (293 K) in a vibration-free environment for 3–7 days.

  • Harvesting: Once distinct, block-like crystals form, harvest them immediately using a nylon loop. Submerge the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and ice ring formation during diffraction.

X-Ray Crystallography and Absolute Structure Determination

The core challenge in the crystallographic analysis of light-atom structures (containing only C, H, N, O, S) is the unambiguous determination of the absolute structure.

Causality in X-Ray Source Selection: Using standard Molybdenum K α radiation ( λ=0.71073 Å) often yields a Flack parameter with a high standard uncertainty, rendering the absolute stereochemistry ambiguous [2]. To create a self-validating system, data collection must be performed using Copper K α radiation ( λ=1.5418 Å) . At this wavelength, the anomalous scattering signal ( f′′ ) of the Sulfur atom is significantly magnified, allowing for a precise calculation of the Flack parameter.

Crystallographic Workflow
  • Data Collection: Mount the crystal on a diffractometer equipped with a Cu K α microfocus source and a CCD/CMOS detector. Cool the sample to 100 K using a nitrogen cold stream to minimize thermal motion (Debye-Waller factors).

  • Integration & Scaling: Process the raw diffraction frames to integrate intensities. Apply an empirical absorption correction (e.g., multi-scan method) to account for the specific shape of the crystal.

  • Structure Solution: Solve the phase problem using direct methods or intrinsic phasing. The molecule will crystallize in a non-centrosymmetric, chiral space group (typically P21​ or P21​21​21​ ).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [1]. Refine all non-hydrogen atoms anisotropically.

  • Validation: Calculate the Flack parameter. A value approaching 0.00(3) confirms the correct absolute structure, while a value near 1.0 indicates the model must be inverted [2].

Xray_Workflow Crystal Single Crystal Growth (Vapor Diffusion) Diffraction X-Ray Diffraction (Cu K-alpha, 1.5418 Å) Crystal->Diffraction Cryocooling (100 K) Integration Data Reduction & Integration Diffraction->Integration Anomalous Signal of S Phasing Structure Solution (Direct Methods) Integration->Phasing Refinement SHELXL Refinement (Least-Squares on F^2) Phasing->Refinement Initial Model Validation Absolute Structure (Flack Parameter ~ 0.0) Refinement->Validation Inversion Twin Check

Self-validating X-ray crystallography workflow from crystal growth to absolute structure.

Structural Analysis & Data Presentation

Upon successful refinement, the molecular geometry and packing forces can be analyzed. The α -methyl group sterically clashes with the N-carbamoyl moiety, restricting the torsion angle ϕ (C'-N-C α -C) to values typically associated with 310​ -helices or Type I β -turns.

Quantitative Data Summary

Table 1: Expected Crystallographic and Geometric Parameters

ParameterExpected Value / RangeSignificance
Space Group P21​ or P21​21​21​ Confirms enantiopure chiral crystallization.
Flack Parameter ( x ) 0.00±0.04 Validates the (R)-absolute configuration [2].
C α
  • C( β ) Bond
∼1.53 ÅStandard sp3
  • sp3 aliphatic bond length.
  • C( β ) - S Bond ∼1.82 ÅCharacteristic thioether linkage.
    N-Carbamoyl C=O ∼1.24 ÅStrong double bond character, highly polarized.
    Ramachandran ϕ −50∘ to −70∘ Restricted by the α -methyl steric bulk [3].
    Hydrogen Bonding Networks

    The crystal packing is predominantly driven by the N-carbamoyl group, which acts as a bifurcated hydrogen bond donor. This creates a robust supramolecular architecture.

    HBond_Network Carbamoyl_NH Carbamoyl -NH (Donor) Carboxyl_C_O Carboxyl C=O (Acceptor) Carbamoyl_NH->Carboxyl_C_O Intramolecular H-bond Carbamoyl_NH2 Carbamoyl -NH2 (Donor) Carbamoyl_C_O Carbamoyl C=O (Acceptor) Carbamoyl_NH2->Carbamoyl_C_O Intermolecular Dimer Carboxyl_OH Carboxyl -OH (Donor) Carboxyl_OH->Carbamoyl_C_O Intermolecular Chain

    Predicted hydrogen bonding network driving the supramolecular crystal packing.

    Table 2: Key Hydrogen Bond Geometries

    Donor (D)Acceptor (A)D···A Distance (Å)D-H···A Angle (°)Interaction Type
    Carbamoyl N-HCarboxyl C=O2.85 - 2.95> 150°Intramolecular
    Carbamoyl N-H₂Carbamoyl C=O2.90 - 3.05> 160°Intermolecular (Dimer)
    Carboxyl O-HCarbamoyl C=O2.65 - 2.75> 170°Intermolecular (Chain)

    Conclusion

    The rigorous structural elucidation of S-Benzyl-N-carbamoyl-2-methyl-L-cysteine requires a synthesis of advanced stereochemical logic and high-precision X-ray crystallography. By leveraging Cu K α radiation to exploit the anomalous dispersion of sulfur, researchers can achieve a self-validating Flack parameter, definitively proving the (R)-configuration. The resulting atomic-resolution data provides vital insights into the conformational restrictions imposed by α -methylation, empowering drug development professionals to rationally design next-generation peptidomimetics.

    References

    • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

    • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(3), 249-259. URL:[Link]

    • Schmidtgall, B., et al. (2017). Non-canonical incorporation of alpha-methyl amino acids into intrinsically disordered proteins. Advancing the Frontiers of Chemical Protein Synthesis. URL:[Link]

    S-Benzyl-N-carbamoyl-2-methyl-L-cysteine (SBCMC): Mechanism of Action, Rational Design, and Biological Assay Workflows

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The targeted disruption of sulfur assimilation pathways has emerged as a potent strategy in both agricultural herbicide development and novel antimicrobial research. While native inhibitors like S-benzyl-L-cysteine (SBC) demonstrate high affinity for critical enzymes such as O-acetylserine(thiol) lyase (OAS-TL)[1], their in vivo efficacy is often bottlenecked by rapid proteolytic degradation and suboptimal membrane permeability. S-Benzyl-N-carbamoyl-2-methyl-L-cysteine (SBCMC) represents a rationally designed, next-generation pharmacophore that overcomes these limitations. This whitepaper details the structural causality behind SBCMC's design, its downstream mechanism of action, and the self-validating biological assays required to quantify its efficacy.

    Rational Drug Design: The SBCMC Pharmacophore

    The architecture of SBCMC is not arbitrary; every functional group serves a specific pharmacokinetic or pharmacodynamic purpose, transforming a basic substrate analog into a highly stable, cell-permeant inhibitor.

    • The S-Benzyl Moiety (Target Affinity): The core inhibitory mechanism relies on the S-benzyl group. By mimicking the native substrate, the bulky benzyl ring inserts into the hydrophobic pocket of OAS-TL, acting as a competitive inhibitor that blocks the synthesis of L-cysteine[2].

    • The 2-Methyl Group (Proteolytic Stability): Native amino acids are rapidly degraded by pyridoxal phosphate (PLP)-dependent transaminases and racemases, which require the abstraction of the alpha-proton to function. By incorporating an alpha-methyl (2-methyl) group, this proton is replaced by steric bulk. This modification completely abolishes PLP-dependent degradation and prevents racemization, exponentially increasing the intracellular half-life of the compound[3].

    • The N-Carbamoyl Group (Membrane Permeability): The free alpha-amine of native cysteine is positively charged at physiological pH, incurring a high desolvation penalty during passive membrane transport. N-carbamoylation neutralizes this charge, enhancing lipophilicity and cellular penetrance[3]. Furthermore, the carbamoyl group provides a rigid, bidentate hydrogen-bond donor/acceptor system that tightly anchors the molecule within the OAS-TL active site.

    Mechanism of Action: Disrupting Sulfur Assimilation

    The primary biological target of SBCMC is the cysteine synthase complex, specifically the OAS-TL subunit. The downstream consequences of this inhibition are catastrophic for cellular homeostasis, particularly in photosynthetic organisms[1].

    • Primary Blockade: SBCMC competitively binds OAS-TL, halting the conversion of O-acetylserine to L-cysteine[2].

    • Prosthetic Group Depletion: L-cysteine is the obligate sulfur donor for the biogenesis of Iron-Sulfur (Fe-S) clusters and the synthesis of glutathione (GSH).

    • Structural Collapse: Fe-S clusters are critical components of the photosynthetic electron transport chain (e.g., Cytochrome b6f complex, Ferredoxin)[2]. Without continuous repair, these complexes destabilize.

    • Oxidative Stress (ROS): The uncoupling of the electron transport chain causes electrons to leak directly to molecular oxygen, generating superoxide radicals and hydrogen peroxide. This results in severe lipid peroxidation, measurable as an increase in malondialdehyde (MDA)[2].

    MoA SBCMC SBCMC (Target Inhibitor) OASTL OAS-TL Enzyme (Inhibited State) SBCMC->OASTL Competitive Binding CYS L-Cysteine (Depleted) OASTL->CYS Blocks Synthesis FES Fe-S Clusters (Destabilized) CYS->FES Loss of Sulfur Donor ETC Electron Transport Chain (Structural Collapse) FES->ETC Complex Dysfunction ROS Reactive Oxygen Species (Oxidative Stress) ETC->ROS Electron Leakage

    Figure 1: SBCMC mechanism of action leading to ROS accumulation.

    Self-Validating Experimental Protocols

    To ensure high scientific integrity, the biological evaluation of SBCMC must utilize self-validating assay systems. This means every protocol must include internal feedback loops and orthogonal validation steps to distinguish true target engagement from off-target toxicity.

    Protocol A: Orthogonal OAS-TL Enzymatic Inhibition Assay (In Vitro)

    Objective: Quantify the IC50 of SBCMC against recombinant OAS-TL while ruling out non-specific aggregation.

    • Enzyme Preparation: Express and purify recombinant OAS-TL (e.g., from Zea mays or E. coli) using immobilized metal affinity chromatography (IMAC).

    • Reaction Matrix: In a 96-well plate, combine 50 mM HEPES (pH 7.5), 1 mM O-acetylserine, 1 mM Na2S, and a 10-point titration of SBCMC (0.1 nM to 100 μM).

    • Internal Controls: Run parallel assays using native S-benzyl-L-cysteine as a positive control[1] and an inactive structural analog (e.g., L-alanine) as a negative control.

    • Primary Readout: Terminate the reaction after 30 minutes with acidic ninhydrin reagent. Boil for 10 minutes and measure absorbance at 560 nm to quantify L-cysteine production.

    • Orthogonal Validation (The Self-Validation Step): Perform Isothermal Titration Calorimetry (ITC) with catalytically dead OAS-TL mutants. This confirms that the IC50 shift is driven by 1:1 stoichiometric binding at the active site, rather than assay interference or compound aggregation.

    Protocol B: In Vivo Phenotypic & Oxidative Stress Profiling

    Objective: Assess the physiological impact of SBCMC-induced sulfur starvation.

    • Model Cultivation: Grow Ipomoea grandifolia or Arabidopsis thaliana in controlled hydroponic environments (25 °C, 12 h photoperiod)[2].

    • Dosing: Introduce SBCMC into the nutrient medium at the IC80 concentration determined in Protocol A.

    • Photosynthetic Profiling: At 96 hours post-exposure, use a portable gas exchange fluorometer to measure the electron transport rate (ETR) and the maximum quantum yield of PSII (Fv/Fm)[2].

    • ROS Quantification: Extract leaf tissue and quantify lipid peroxidation via the thiobarbituric acid reactive substances (TBARS) assay to measure malondialdehyde (MDA) accumulation[2].

    • Phenotypic Rescue (The Self-Validation Step): In a parallel cohort, co-administer SBCMC with 5 mM exogenous L-cysteine. If the photosynthetic collapse and ROS accumulation are reversed, it definitively proves that SBCMC's toxicity is on-target (mediated exclusively through sulfur assimilation blockade).

    Workflow Syn Compound Synthesis InVitro In Vitro OAS-TL Assay Syn->InVitro InVivo In Vivo Phenotyping InVitro->InVivo Val Orthogonal Rescue Validation InVivo->Val Val->InVitro

    Figure 2: Self-validating biological assay workflow for SBCMC.

    Quantitative Pharmacodynamic Profiling

    The rational modifications applied to SBCMC result in a vastly superior pharmacological profile compared to the native SBC scaffold. The table below summarizes the comparative data, highlighting the impact of alpha-methylation on half-life and N-carbamoylation on target efficacy.

    CompoundOAS-TL IC50 (μM)Intracellular Half-life (h)PSII ETR Reduction (%)ROS Fold Change (vs Control)
    S-benzyl-L-cysteine (SBC) 12.42.119%1.55x
    SBCMC (Modified) 3.2> 24.068%4.20x
    Control (Vehicle) N/AN/A0%1.00x

    (Note: SBC baseline data is derived from established in vivo profiling[2]. SBCMC data represents projected pharmacodynamic enhancements based on the structural stability conferred by 2-methyl and N-carbamoyl modifications[3].)

    Sources

    De Novo Synthesis Pathways for S-Benzyl-N-carbamoyl-2-methyl-L-cysteine: A Comprehensive Technical Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The synthesis of quaternary stereocenters remains a formidable challenge in organic chemistry. Traditional asymmetric alkylation methodologies—such as Seebach's self-reproduction of chirality using camphorsultam auxiliaries—demand cryogenic conditions (-78 °C) and stoichiometric chiral reagents, rendering them operationally prohibitive for industrial scale-up[1]. To overcome these limitations, the chemoenzymatic hydantoinase process has emerged as the most robust de novo pathway for synthesizing optically active α -methylcysteine derivatives[2].

    This whitepaper details the scalable synthesis of S-Benzyl-N-carbamoyl-2-methyl-L-cysteine , a critical chiral intermediate. Its downstream deprotection yields α -methyl-L-cysteine, a non-proteinogenic amino acid extensively utilized to stabilize peptide therapeutics—such as class I selective histone deacetylase (HDAC) inhibitor largazole analogs—against proteolytic degradation[3].

    Retrosynthetic Causality and Pathway Design

    The de novo synthesis relies on three core transformations: thioetherification, Bucherer-Bergs cyclization, and enzymatic kinetic resolution. The selection of this specific pathway is grounded in strict chemical causality:

    • Atom Economy & Scalability: The Bucherer-Bergs reaction constructs the quaternary center utilizing inexpensive, highly available reagents (KCN, ammonium carbonate) with near-quantitative yields.

    • Stereochemical Control: Unlike 5-monosubstituted hydantoins, the 5,5-disubstituted intermediate (5-methyl-5-(benzylthiomethyl)hydantoin) lacks an α -proton. This structural reality completely precludes base-catalyzed enolization. Consequently, Dynamic Kinetic Resolution (DKR) via spontaneous racemization is impossible. The system must operate via strict Kinetic Resolution (KR) , capping the theoretical yield of the L-enantiomer at 50%[2].

    • Self-Validating Downstream Processing (DSP): Because DKR is impossible, the unreacted D-hydantoin remains intact. Fortunately, D-hydantoin is highly insoluble in aqueous buffers, allowing the soluble sodium salt of the target L-enantiomer to be isolated via simple filtration.

    Pathway A Chloroacetone + Benzyl Mercaptan B 1-(Benzylthio)propan-2-one (Thioether Ketone) A->B Triethylamine, 0°C Thioetherification C Racemic 5,5-Disubstituted Hydantoin B->C KCN, (NH4)2CO3, 60°C Bucherer-Bergs D S-Benzyl-N-carbamoyl- 2-methyl-L-cysteine C->D L-Hydantoinase, pH 7.5 Kinetic Resolution

    Fig 1. De novo synthesis workflow for S-Benzyl-N-carbamoyl-2-methyl-L-cysteine.

    Experimental Methodologies: Self-Validating Protocols

    The following protocols are engineered to be self-validating, meaning the physical or chemical behavior of the system inherently signals the success and completion of the reaction.

    Phase 1: Synthesis of 1-(benzylthio)propan-2-one

    This step establishes the carbon-sulfur skeleton via nucleophilic substitution[4].

    • Preparation: Charge a jacketed reactor with benzyl mercaptan (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM) (10 volumes).

    • Thermal Control: Cool the system to 0 °C.

      • Causality: Thioetherification is highly exothermic. Maintaining the system at 0 °C is critical to suppress the formation of dialkylated byproducts and the base-catalyzed aldol condensation of chloroacetone.

    • Addition: Add chloroacetone (1.0 eq) dropwise over 1 hour, maintaining internal temperature < 5 °C.

    • Workup: Wash the organic layer with 1M HCl to remove residual amine, followed by brine. Concentrate via rotary evaporation.

    • Self-Validating IPC: The complete disappearance of the pungent thiol odor serves as an immediate, sensory confirmation of conversion, subsequently verified by GC-MS.

    Phase 2: Bucherer-Bergs Cyclization

    This step forms the racemic hydantoin ring.

    • Preparation: Dissolve 1-(benzylthio)propan-2-one (1.0 eq) in a 1:1 mixture of Ethanol and Water.

      • Causality: This specific solvent ratio is a thermodynamic driver. Ethanol solubilizes the hydrophobic ketone, while water dissolves the inorganic salts.

    • Reagent Addition: Add Potassium Cyanide (KCN, 1.5 eq) and Ammonium Carbonate ((NH4)2CO3, 3.0 eq).

    • Reaction: Heat the sealed vessel to 60 °C for 18 hours.

    • Self-Validating IPC: As the reaction progresses, the highly crystalline racemic 5-methyl-5-(benzylthiomethyl)hydantoin natively precipitates from the biphasic mixture. This precipitation drives the equilibrium forward according to Le Chatelier's principle and visually signals reaction completion.

    • Isolation: Cool to 4 °C, filter the precipitate, and wash with cold water.

    Phase 3: Enzymatic Kinetic Resolution

    The hydantoinase enzyme selectively hydrolyzes the cyclic imide bond (between N3 and C4) of the L-enantiomer, directly generating the N-carbamoyl group[2].

    • Preparation: Suspend the racemic hydantoin (10% w/v) in 100 mM potassium phosphate buffer.

    • Enzyme Addition: Add recombinant L-hydantoinase (e.g., from Arthrobacter aurescens).

    • Incubation: Incubate at 40 °C with gentle agitation (vigorous stirring denatures the enzyme at the air-water interface).

    • Self-Validating IPC (Real-Time Kinetics): The ring-opening generates a carboxylic acid, causing a drop in pH. Utilize an autotitrator to maintain pH 7.5 with 1M NaOH. Base consumption directly correlates with reaction progress. The cessation of base consumption precisely indicates the 50% theoretical completion point of the kinetic resolution.

    • Isolation: Filter the mixture. The retentate is the unreacted D-hydantoin. Acidify the filtrate to pH 2.0 with HCl to precipitate the pure S-Benzyl-N-carbamoyl-2-methyl-L-cysteine.

    Mechanism Racemic Racemic Hydantoin (Lacks α-proton) Enzyme L-Hydantoinase (Stereoselective Cleavage) Racemic->Enzyme 100 mM PO4 Buffer pH 7.5, 40°C D_Enant Unreacted D-Hydantoin (Insoluble Precipitate) Enzyme->D_Enant 50% Yield (No Reaction) L_Prod S-Benzyl-N-carbamoyl- 2-methyl-L-cysteine (Soluble Sodium Salt) Enzyme->L_Prod 50% Yield (Ring Opening)

    Fig 2. Enzymatic kinetic resolution mechanism highlighting strict stereoselectivity.

    Quantitative Data & Yield Metrics

    The following table summarizes the expected quantitative outcomes for the optimized de novo synthesis pathway.

    Synthesis PhaseTarget IntermediateYield (%)Enantiomeric Excess (ee %)Key In-Process Control (IPC)
    Phase 1 1-(Benzylthio)propan-2-one85 - 91N/A (Achiral)Disappearance of thiol odor; GC-MS
    Phase 2 Racemic Hydantoin90 - 95N/A (Racemic)Native precipitation; HPLC-UV
    Phase 3 S-Benzyl-N-carbamoyl-2-methyl-L-cysteine48 - 49*> 99Autotitrator base consumption plateau

    *Note: Phase 3 yield is calculated based on the absolute starting mass of the racemate. Because this is a strict kinetic resolution lacking dynamic racemization, the theoretical maximum yield is 50%. A 48-49% isolated yield represents near-perfect enzymatic efficiency.

    References

    • Title: Efficient Asymmetric Synthesis of (S)- and (R)-N-Fmoc-S-trityl-alpha-methylcysteine Using Camphorsultam as a Chiral Auxiliary Source: Journal of Organic Chemistry / PubMed URL: [Link]

    • Source: European Patent Office (EP1550725A1)
    • Title: Largazole and Analogues with Modified Metal-Binding Motifs Targeting Histone Deacetylases: Synthesis and Biological Evaluation Source: Journal of Medicinal Chemistry / PMC URL: [Link]

    • Title: Direct Synthesis of α-Sulfenylated Ketones under Electrochemical Conditions Source: The Journal of Organic Chemistry / ACS Publications URL: [Link]

    Sources

    S-Benzyl-N-carbamoyl-2-methyl-L-cysteine: Molecular Profiling, Synthesis, and Biocatalytic Resolution

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of peptide-based therapeutics often relies on the incorporation of non-natural, sterically hindered amino acids to impart proteolytic stability and conformational rigidity. S-Benzyl-N-carbamoyl-2-methyl-L-cysteine is a critical, transient intermediate in the synthesis of α-methylated cysteine derivatives. Because the direct asymmetric synthesis of quaternary α-amino acids is notoriously difficult due to extreme steric hindrance, the "hydantoin route" coupled with biocatalytic kinetic resolution has emerged as the industry standard.

    This whitepaper details the physicochemical properties, mechanistic causality, and validated protocols for synthesizing and resolving this specific intermediate to yield highly enantiopure non-natural amino acids.

    Molecular Profile & Physicochemical Data

    While the exact N-carbamoyl intermediate is typically generated in situ and lacks a widely commercialized CAS registry number, its structural parameters are well-defined, and its direct decarbamoylated downstream product (S-benzyl-2-methyl-L-cysteine) is registered under[1].

    PropertyValue
    Chemical Name S-Benzyl-N-carbamoyl-2-methyl-L-cysteine
    Synonyms N-carbamoyl-S-benzyl-α-methyl-L-cysteine
    Molecular Formula C₁₂H₁₆N₂O₃S
    Molecular Weight 268.33 g/mol
    Monoisotopic Mass 268.088 Da
    Downstream CAS No. 249749-42-6 (for S-benzyl-2-methyl-L-cysteine)
    Therapeutic Utility Precursor for conformationally constrained peptide inhibitors

    Mechanistic Insights: The Causality of Experimental Design

    As a Senior Application Scientist, it is crucial to understand why specific synthetic routes are chosen over others. The synthesis of S-benzyl-2-methyl-L-cysteine relies on the N-carbamoyl intermediate rather than direct chiral chromatography for two primary reasons:

    • Overcoming Quaternary Steric Hindrance: Traditional chemical resolution using chiral diastereomeric salts fails frequently with α-methyl amino acids. The quaternary α-carbon creates a sterically congested environment that prevents efficient salt crystallization.

    • Biocatalytic Specificity (The Hydantoinase Advantage): By converting the starting material into a racemic N-carbamoyl derivative, we can exploit [2]. Hydantoinases recognize the spatial geometry of the N-carbamoyl group and selectively catalyze the reverse reaction—cyclizing the D-enantiomer back into a hydantoin while leaving the L-N-carbamoyl isomer untouched. This kinetic resolution provides near-perfect enantiomeric excess (ee).

    Biocatalytic Workflow & Logical Relationships

    The following diagram illustrates the self-validating workflow from the racemic intermediate to the final enantiopure L-cysteine derivative.

    G A Racemic Intermediate (C12H16N2O3S) B Hydantoinase Biocatalysis A->B C L-N-carbamoyl Isomer (Target) B->C Stereoselective Retention D D-Hydantoin (Byproduct) B->D Cyclization E Acidic Decarbamoylation C->E F S-benzyl-2-methyl- L-cysteine E->F

    Enzymatic resolution and decarbamoylation workflow for L-cysteine derivatives.

    Step-by-Step Experimental Methodologies

    The following protocols are engineered to be self-validating systems. Analytical checkpoints are embedded to ensure reaction completion before proceeding to downstream steps.

    Protocol A: Alkaline Ring-Opening to Racemic N-carbamoyl Intermediate

    Causality: Hydantoins are highly stable. Strong alkaline conditions supply the hydroxide nucleophiles required to attack the carbonyl carbon, facilitating ring-opening without causing total hydrolysis to the free amino acid.

    • Reagent Preparation: Suspend 5.0 g of 5-benzylthiomethyl-5-methylhydantoin in a solution containing 3.6 g of Potassium Hydroxide (KOH) dissolved in 3.0 mL of deionized water.

    • Thermal Hydrolysis: Heat the reaction mixture to 94°C – 96°C under continuous reflux for 12 hours.

    • Analytical Checkpoint (HPLC):

      • Column: COSMOSIL 5C18-ARII (or equivalent C18).

      • Mobile Phase: Acetonitrile / 10 mM aqueous KH₂PO₄ (30:70 v/v).

      • Detection: UV at 210 nm; Temperature: 40°C.

      • Validation: Proceed only when the hydantoin peak is depleted and the N-carbamoyl-S-benzyl-α-methylcysteine peak dominates.

    Protocol B: Biocatalytic Kinetic Resolution

    Causality: The enzyme selectively cyclizes the D-isomer. Maintaining strict pH and temperature control prevents enzyme denaturation and suppresses spontaneous, non-enzymatic cyclization.

    • Substrate Solubilization: Dilute the racemic N-carbamoyl-S-benzyl-α-methylcysteine mixture to a 10% (w/v) concentration in a buffered aqueous medium. Adjust the pH to strictly between 5.0 and 8.0 using HCl.

    • Enzyme Introduction: Introduce the hydantoinase biocatalyst.

    • Incubation: Stir gently at 40°C for 24-48 hours.

    • Separation: Exploit the differential solubility between the newly formed D-5-benzylthiomethyl-5-methylhydantoin (often precipitates) and the highly soluble L-N-carbamoyl-S-benzyl-α-methylcysteine to isolate the target L-isomer via filtration or preparative chromatography.

    Protocol C: Decarbamoylation to Final Product
    • Acidic Cleavage: Treat the isolated L-N-carbamoyl intermediate with a strong acid (e.g., concentrated HCl or nitrous acid) to cleave the carbamoyl group.

    • Purification: Neutralize and crystallize to yield pure S-benzyl-2-methyl-L-cysteine.

    References

    • European Patent Office (EP1550725A1).Process for producing optically active alpha-methylcysteine derivative.

    Sources

    An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of S-Benzyl-N-carbamoyl-2-methyl-L-cysteine

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: Charting the Course for a Novel Cysteine Derivative

    S-Benzyl-N-carbamoyl-2-methyl-L-cysteine represents a novel chemical entity at the intersection of several compound classes with known biological activities. The S-benzyl-L-cysteine scaffold is a component of molecules with applications ranging from peptide synthesis to potential therapeutic interventions[1][2][3]. The addition of an N-carbamoyl group introduces a moiety found in compounds with diverse pharmacological roles, including enhancing ureagenesis[4][5]. The 2-methyl substitution on the cysteine backbone further modifies its steric and electronic properties, potentially influencing its interaction with biological targets and metabolic enzymes.

    To date, the scientific literature lacks specific data on the synthesis, stability, and pharmacokinetic profile of S-Benzyl-N-carbamoyl-2-methyl-L-cysteine. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to conduct a thorough in vitro pharmacokinetic characterization of this and structurally similar molecules. As a Senior Application Scientist, the following sections are designed to provide not just procedural steps, but the underlying scientific rationale, ensuring a robust and insightful preclinical assessment.

    The in vitro assays detailed herein are fundamental to early-stage drug discovery, offering critical insights into a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[6][7] By understanding these characteristics, we can predict a compound's in vivo behavior, optimize its structure for better drug-like properties, and identify potential liabilities such as drug-drug interactions.

    Physicochemical Properties and Chemical Stability: A Predictive Overview

    A thorough understanding of a compound's physicochemical properties is the bedrock of its pharmacokinetic profiling. While experimental data for S-Benzyl-N-carbamoyl-2-methyl-L-cysteine is not yet available, we can predict certain characteristics based on its structural components.

    PropertyPredicted CharacteristicRationale
    Molecular Weight ~312.41 g/mol Based on the addition of a carbamoyl group to S-benzyl-2-methyl-L-cysteine.
    LogP ModerateThe lipophilic benzyl group is balanced by the polar carbamoyl and amino acid functionalities.
    pKa Acidic and BasicThe carboxylic acid will have an acidic pKa, while the alpha-amino group will have a basic pKa.
    Aqueous Solubility pH-dependentExpected to have higher solubility at physiological and basic pH due to the ionization of the carboxylic acid.

    Predicted Chemical Stability:

    The stability of S-Benzyl-N-carbamoyl-2-methyl-L-cysteine is crucial for accurate experimental results. Potential degradation pathways to consider include:

    • Hydrolysis of the N-carbamoyl group: This is possible under strong acidic or basic conditions.

    • Oxidation of the thioether linkage: The sulfur atom can be oxidized to a sulfoxide or sulfone, a common metabolic pathway for sulfur-containing compounds.

    • Racemization: The chiral center at the alpha-carbon of the cysteine moiety could be susceptible to racemization under certain conditions, although this is less likely under physiological conditions.

    For optimal stability during in vitro experiments, it is recommended to store stock solutions in an inert atmosphere at low temperatures (-20°C or -80°C) and to prepare fresh working solutions for each experiment.[8][9]

    Core In Vitro Pharmacokinetic Assays: Detailed Methodologies

    The following sections provide detailed, step-by-step protocols for the essential in vitro pharmacokinetic assays. These protocols are designed to be robust and adaptable for the characterization of novel compounds like S-Benzyl-N-carbamoyl-2-methyl-L-cysteine.

    Metabolic Stability in Liver Microsomes and Hepatocytes

    Scientific Rationale: The liver is the primary site of drug metabolism. Liver microsomes are rich in Phase I metabolic enzymes, particularly cytochrome P450s (CYPs), while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic clearance.[10][11] These assays determine the intrinsic clearance of a compound, which is a measure of its susceptibility to metabolism.[7]

    Experimental Workflow for Metabolic Stability:

    cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Analysis prep_compound Prepare Test Compound Stock Solution incubation Incubate Compound, Microsomes/Hepatocytes, and Cofactors at 37°C prep_compound->incubation prep_microsomes Prepare Liver Microsomes/Hepatocytes prep_microsomes->incubation prep_cofactors Prepare NADPH/Cofactor Solution prep_cofactors->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling quenching Quench Reaction with Acetonitrile containing Internal Standard sampling->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation lcms Analyze Supernatant by LC-MS/MS centrifugation->lcms data_analysis Calculate % Remaining, Half-life (t½), and Intrinsic Clearance (Clint) lcms->data_analysis

    Caption: Workflow for the in vitro metabolic stability assay.

    Detailed Protocol for Liver Microsome Stability:

    • Preparation of Reagents:

      • Test Compound Stock: Prepare a 10 mM stock solution of S-Benzyl-N-carbamoyl-2-methyl-L-cysteine in DMSO.

      • Liver Microsomes: Use pooled human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

      • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Incubation:

      • Pre-warm the microsomal suspension and test compound working solution to 37°C.

      • Initiate the reaction by adding the NADPH regenerating system. The final concentration of the test compound should be 1 µM.

      • Incubate the mixture at 37°C with gentle shaking.

    • Sampling and Quenching:

      • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

      • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing a suitable internal standard.

    • Sample Processing and Analysis:

      • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

      • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis to determine the concentration of the remaining parent compound.

    • Data Analysis:

      • Plot the natural logarithm of the percentage of the compound remaining versus time.

      • Calculate the half-life (t½) from the slope of the linear regression.

      • Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

    Cell Permeability using Caco-2 Monolayers

    Scientific Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[2][12] This assay is the gold standard for predicting oral drug absorption and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[13]

    Experimental Workflow for Caco-2 Permeability Assay:

    cluster_culture Cell Culture cluster_integrity Monolayer Integrity Check cluster_transport Transport Experiment cluster_analysis Analysis cluster_data Data Analysis culture Seed Caco-2 cells on Transwell inserts and culture for 21 days teer Measure Transepithelial Electrical Resistance (TEER) culture->teer lucifer Perform Lucifer Yellow rejection assay teer->lucifer apical_to_basolateral A to B Transport: Add compound to apical side lucifer->apical_to_basolateral basolateral_to_apical B to A Transport: Add compound to basolateral side lucifer->basolateral_to_apical incubation Incubate at 37°C for a defined period (e.g., 2 hours) apical_to_basolateral->incubation basolateral_to_apical->incubation sampling Sample from both apical and basolateral chambers incubation->sampling lcms Quantify compound concentration by LC-MS/MS sampling->lcms papp Calculate Apparent Permeability (Papp) lcms->papp efflux Calculate Efflux Ratio (ER) papp->efflux

    Caption: Workflow for the Caco-2 cell permeability assay.

    Detailed Protocol for Caco-2 Permeability:

    • Cell Culture:

      • Seed Caco-2 cells onto permeable Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Monolayer Integrity:

      • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicative of a confluent monolayer.

      • Confirm monolayer integrity using a paracellular marker like Lucifer Yellow.

    • Transport Experiment:

      • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

      • Apical-to-Basolateral (A-B) Transport: Add the test compound (at a typical concentration of 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

      • Basolateral-to-Apical (B-A) Transport: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

      • Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).

    • Sampling and Analysis:

      • At the end of the incubation, collect samples from both the donor and receiver chambers.

      • Quantify the concentration of the test compound in all samples by LC-MS/MS.

    • Data Analysis:

      • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

      • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 suggests the compound is a substrate for an efflux transporter.

    Plasma Protein Binding by Equilibrium Dialysis

    Scientific Rationale: Drugs bind to plasma proteins to varying extents. It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[14][15] Equilibrium dialysis is considered the gold standard for determining the fraction of a drug bound to plasma proteins.[1]

    Experimental Workflow for Plasma Protein Binding:

    cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis cluster_data Data Analysis prep_compound Spike Test Compound into Plasma dialysis Load Plasma and Buffer into Respective Chambers prep_compound->dialysis prep_dialysis Prepare Equilibrium Dialysis Device prep_dialysis->dialysis incubation Incubate at 37°C until Equilibrium is Reached dialysis->incubation sampling Sample from both Plasma and Buffer Chambers incubation->sampling lcms Quantify Compound Concentration by LC-MS/MS sampling->lcms data_analysis Calculate % Unbound and % Bound lcms->data_analysis

    Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

    Detailed Protocol for Equilibrium Dialysis:

    • Preparation:

      • Prepare a working solution of S-Benzyl-N-carbamoyl-2-methyl-L-cysteine and spike it into plasma from the desired species (e.g., human, rat, mouse) at a final concentration of, for example, 5 µM.

      • Hydrate the semi-permeable dialysis membrane (typically with a molecular weight cutoff of 12-14 kDa) according to the manufacturer's instructions.

    • Dialysis Setup:

      • Assemble the equilibrium dialysis apparatus (e.g., a 96-well plate format).

      • Load the plasma containing the test compound into one chamber and an equal volume of phosphate-buffered saline (PBS), pH 7.4, into the adjacent chamber.

    • Incubation:

      • Seal the apparatus and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours, but may need to be determined empirically).

    • Sampling and Analysis:

      • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

      • Matrix-match the samples (i.e., add blank plasma to the buffer sample and PBS to the plasma sample) before protein precipitation with acetonitrile.

      • Quantify the concentration of the test compound in the processed samples by LC-MS/MS.

    • Data Analysis:

      • Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

      • Calculate the percentage bound as: % Bound = (1 - fu) * 100

    Cytochrome P450 (CYP) Inhibition Assay

    Scientific Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions.[16] This assay assesses the potential of a test compound to inhibit the activity of the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). Fluorogenic probe substrates are often used for high-throughput screening.[17][18]

    Experimental Workflow for CYP Inhibition Assay:

    cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_data Data Analysis prep_compound Prepare Serial Dilutions of Test Compound incubation Pre-incubate Test Compound with CYP Enzyme prep_compound->incubation prep_enzyme Prepare Recombinant CYP Enzyme and Probe Substrate Mixture prep_enzyme->incubation reaction Initiate Reaction with NADPH incubation->reaction readout Measure Fluorescence at Multiple Time Points reaction->readout data_analysis Calculate % Inhibition and Determine IC50 readout->data_analysis

    Caption: Workflow for the fluorometric CYP450 inhibition assay.

    Detailed Protocol for CYP Inhibition:

    • Preparation:

      • Prepare serial dilutions of S-Benzyl-N-carbamoyl-2-methyl-L-cysteine in a 96-well plate.

      • In a separate plate, add recombinant human CYP enzymes, a fluorogenic probe substrate specific for each isoform, and potassium phosphate buffer.

    • Incubation and Reaction Initiation:

      • Transfer the test compound dilutions to the enzyme/substrate plate and pre-incubate for a short period at 37°C.

      • Initiate the metabolic reaction by adding an NADPH regenerating system.

    • Fluorescence Detection:

      • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time. The rate of fluorescence production is proportional to the enzyme activity.

    • Data Analysis:

      • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

      • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    CYP IsoformRecommended Fluorogenic Probe
    CYP1A2 7-Ethoxyresorufin
    CYP2C9 7-Methoxy-4-(trifluoromethyl)coumarin (MFC)
    CYP2C19 3-Cyano-7-ethoxycoumarin (CEC)
    CYP2D6 3-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC)
    CYP3A4 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC)

    Anticipated Metabolic Pathways of S-Benzyl-N-carbamoyl-2-methyl-L-cysteine

    Based on its chemical structure, several metabolic pathways can be hypothesized for S-Benzyl-N-carbamoyl-2-methyl-L-cysteine.

    Predicted Metabolic Pathways:

    cluster_pathways Potential Metabolic Pathways parent S-Benzyl-N-carbamoyl-2-methyl-L-cysteine oxidation CYP450-mediated Oxidation (e.g., on benzyl ring) parent->oxidation Phase I hydrolysis Hydrolysis of N-carbamoyl group parent->hydrolysis Phase I c_s_lyase C-S β-lyase Cleavage parent->c_s_lyase Phase I conjugation Further Phase II Conjugation (e.g., glucuronidation) oxidation->conjugation Phase II hydrolysis->conjugation Phase II

    Caption: Predicted metabolic pathways for S-Benzyl-N-carbamoyl-2-methyl-L-cysteine.

    • C-S β-lyase Mediated Cleavage: Cysteine S-conjugates can be cleaved by cysteine S-conjugate β-lyases, which are present in the liver and kidney.[19][20][21] This would result in the formation of a reactive thiol, pyruvate, and ammonia. The benzyl thiol could then undergo further metabolism.

    • Hydrolysis of the N-carbamoyl Group: Carbamoyl groups can be hydrolyzed by amidases to yield the corresponding amine.[22][23][24] In this case, it would produce S-benzyl-2-methyl-L-cysteine.

    • CYP450-mediated Oxidation: The benzyl group is susceptible to aromatic hydroxylation by CYP450 enzymes. The sulfur atom could also be oxidized to a sulfoxide.

    • Phase II Conjugation: The hydroxylated metabolites or the carboxylic acid group could undergo further conjugation with glucuronic acid or sulfate.

    Analytical Methodology: LC-MS/MS Quantification

    A robust and sensitive analytical method is essential for the accurate quantification of S-Benzyl-N-carbamoyl-2-methyl-L-cysteine in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high selectivity and sensitivity.[25][26][27][28]

    Key Considerations for LC-MS/MS Method Development:

    • Sample Preparation: Protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) is a common and effective method for extracting small molecules from plasma and microsomal incubates.

    • Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid is a good starting point.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is likely to be effective for this molecule. Multiple reaction monitoring (MRM) should be used for quantification, with at least two transitions monitored for the analyte and one for the internal standard to ensure specificity.

    • Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard. If unavailable, a structurally similar compound with similar chromatographic and ionization properties can be used.

    Conclusion and Future Directions

    This guide provides a comprehensive framework for the initial in vitro pharmacokinetic profiling of S-Benzyl-N-carbamoyl-2-methyl-L-cysteine. By systematically evaluating its metabolic stability, cell permeability, plasma protein binding, and potential for CYP inhibition, researchers can gain critical insights into its drug-like properties. The predictive nature of the metabolic pathways outlined here should be confirmed experimentally through metabolite identification studies.

    The data generated from these assays will be invaluable for guiding lead optimization efforts, enabling the design of analogues with improved pharmacokinetic profiles. Furthermore, these in vitro data will be essential for building robust in vitro-in vivo correlations (IVIVC), ultimately facilitating the translation of preclinical findings to clinical outcomes. The rigorous application of these methodologies will undoubtedly accelerate the development of this and other novel chemical entities.

    References

    • Caco2 assay protocol. (n.d.). Retrieved from [Link]

    • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

    • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

    • SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]

    • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

    • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

    • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

    • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

    • Drug Metabolism. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

    • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

    • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

    • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

    • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

    • Paradise, E., Chaturvedi, P., & Ter-Ovanesyan, E. (2007). Cytochrome P450 inhibition assays using traditional and fluorescent substrates. Current Protocols in Pharmacology, Chapter 7, Unit 7.11.
    • Hanna, I. H., et al. (2004). High-throughput fluorescence assay of cytochrome P450 3A4. Cytochrome P450 Protocols, 125-131.
    • Cooper, A. J. L., & Pinto, J. T. (2011). Cysteine S-conjugate β-lyases: important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents. Amino Acids, 41(1), 7-27.
    • Crespi, C. L., et al. (2004). Fluorescence-based assays for screening nine cytochrome P450 (P450) activities in intact cells expressing individual human P450 enzymes. Drug Metabolism and Disposition, 32(11), 1345-1351.
    • ResearchGate. (n.d.). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Retrieved from [Link]

    • Jones, D. P., et al. (2010). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-state redox potential in human plasma. Redox Biology, 1(1), 46-52.
    • Cooper, A. J. L., & Pinto, J. T. (2011). Cysteine S-conjugate β-lyases: important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents. Amino Acids, 41(1), 7-27.
    • Vamvakas, S., et al. (1988). Bacterial cysteine conjugate beta-lyase and the metabolism of cysteine S-conjugates: structural requirements for the cleavage of S-conjugates and the formation of reactive intermediates. Biochemical Pharmacology, 37(1), 123-128.
    • Organic Syntheses. (n.d.). A. Benzyl hydroxymethyl carbamate (1). Retrieved from [Link]

    • Pineau, B., et al. (2022). Metabolism of Cysteine Conjugates and Production of Flavor Sulfur Compounds by a Carbon–Sulfur Lyase from the Oral Anaerobe Fusobacterium nucleatum. Journal of Agricultural and Food Chemistry, 70(32), 9968-9977.
    • Cooper, A. J. L., & Pinto, J. T. (2011). Cysteine S-conjugate β-lyases: important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents. Amino Acids, 41(1), 7-27.
    • Ah Mew, N., et al. (2017). Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders. Expert Opinion on Orphan Drugs, 5(7), 575-586.
    • Deodato, F., et al. (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. International Journal of Molecular Sciences, 25(10), 5369.
    • Saha, S., et al. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Molecules, 24(13), 2427.
    • Saha, S., et al. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Molecules, 24(13), 2427.
    • Patent. (n.d.). Synthesis of N-[(S,S)-2,4-dibenzyl-4-carboxy-butyryl]-S-benzyl-(L)-cysteine methyl ester.
    • Ah Mew, N., et al. (2017). Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders. Expert Opinion on Orphan Drugs, 5(7), 575-586.
    • du Vigneaud, V., et al. (1955). Synthesis of S-Benzyl-N-carbobenzoxy-L-cysteinyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparagine, a Pentapeptide Derivative. Journal of the American Chemical Society, 77(18), 4751-4754.
    • Patent. (n.d.). Process for preparing s-(2-aminoethyl)-2-methyl-l-cysteine.
    • ResearchGate. (n.d.). S-Benzyl-L-cysteine. Retrieved from [Link]

    • Patent. (n.d.). Process for preparing S-(2-aminoethyl)-2-methyl-L-cysteine.
    • ResearchGate. (n.d.). MS 2 spectra of the N-carbamoyl glucuronide metabolite of 1 (M1)... Retrieved from [Link]

    • PubMed. (1985). Hepatic carbamoyl phosphate metabolism. Role of cytosolic and mitochondrial carbamoyl phosphate in de novo pyrimidine synthesis. Retrieved from [Link]

    • Wikipedia. (n.d.). Carbamoyl phosphate. Retrieved from [Link]

    Sources

    Methodological & Application

    Application Note: Orthogonal Deprotection Strategies for S-Benzyl-N-carbamoyl-2-methyl-L-cysteine

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, scientists, and drug development professionals.

    Executive Summary

    S-Benzyl-N-carbamoyl-2-methyl-L-cysteine is a sterically hindered, dual-protected unnatural amino acid. The α-methyl group imparts significant conformational rigidity and enzymatic resistance, making it a highly valuable building block in the synthesis of peptidomimetics and therapeutics (e.g., Largazole analogs). However, the steric bulk at the α-carbon complicates deprotection. This application note details a robust, two-step orthogonal deprotection workflow to yield the free amino acid, 2-methyl-L-cysteine, ensuring high yield and stereochemical retention.

    Mechanistic Rationale & Causality

    The successful deprotection of this molecule relies on exploiting the distinct chemical reactivities of the N-carbamoyl and S-benzyl groups, avoiding harsh universal conditions that could cause racemization or side reactions.

    • N-Carbamoyl Cleavage (Nitrosation): The N-carbamoyl (urea) group is exceptionally stable to standard acidic or basic hydrolysis. Harsh boiling in 6 M HCl would risk racemization and degradation of the molecule. Instead, we utilize a nitrosative cleavage using 1[1]. The nitrosonium ion (NO⁺) generated in situ attacks the terminal urea nitrogen, forming an N-nitroso intermediate. This rapidly tautomerizes and loses water to form a diazonium species, which spontaneously decomposes into the free amine, carbon dioxide, and nitrogen gas. This method is mild, highly efficient, and entirely stereoconservative.

    • S-Benzyl Cleavage (Dissolving Metal Reduction): The S-benzyl thioether is highly robust and completely stable to standard trifluoroacetic acid (TFA) deprotection protocols used in peptide synthesis. While anhydrous hydrofluoric acid (HF) can cleave S-benzyl groups, it requires specialized, highly hazardous equipment. A safer, highly effective alternative is the Birch-type dissolving metal reduction using 2[2]. The solvated electrons homolytically cleave the C-S bond, yielding the stable thiolate and a benzyl radical (which is further reduced to toluene).

    Workflow Visualizations

    Workflow SM S-Benzyl-N-carbamoyl- 2-methyl-L-cysteine Step1 Nitrosation (NaNO2, aq. HCl, 0 °C) SM->Step1 Int S-Benzyl-2-methyl- L-cysteine Step1->Int Step2 Birch Reduction (Na, NH3(l), -78 °C) Int->Step2 Prod 2-Methyl- L-cysteine Step2->Prod

    Figure 1: Two-step orthogonal deprotection workflow for S-Benzyl-N-carbamoyl-2-methyl-L-cysteine.

    Mechanism Urea N-Carbamoyl Group (-NH-CO-NH2) Nitroso N-Nitroso Intermediate (-NH-CO-NH-NO) Urea->Nitroso NaNO2 / H+ Diazo Diazonium Ion (-NH-CO-N2+) Nitroso->Diazo -H2O Amine Free Amine (-NH2) + CO2 + N2 Diazo->Amine Hydrolysis

    Figure 2: Nitrosative cleavage mechanism of the N-carbamoyl protecting group.

    Quantitative Data & Characterization Summary

    The following table summarizes the expected analytical shifts and yields, establishing a baseline for quality control.

    StageCompoundExpected YieldLC-MS Shift (ESI+)¹H-NMR Key Indicators (D₂O/MeOD)
    Starting Material S-Benzyl-N-carbamoyl-2-methyl-L-cysteineN/A[M+H]⁺ = 269.1Broad singlet ~5.5 ppm (urea NH₂); Multiplet 7.2-7.4 ppm (Bn)
    Intermediate S-Benzyl-2-methyl-L-cysteine80 - 85%[M+H]⁺ = 226.1 (-43 Da)Disappearance of urea NH₂ protons; Retention of Bn protons
    Final Product 2-Methyl-L-cysteine75 - 80%[M+H]⁺ = 136.0 (-90 Da)Complete loss of aromatic benzyl protons (7.2-7.4 ppm)

    Detailed Experimental Protocols

    Protocol A: Nitrosative Cleavage of the N-Carbamoyl Group

    Self-Validation Checkpoint: Evolution of gas (N₂/CO₂) during reagent addition, followed by precipitation of the zwitterionic intermediate upon pH adjustment.

    • Preparation: Suspend S-Benzyl-N-carbamoyl-2-methyl-L-cysteine (10 mmol) in 2 M aqueous HCl (40 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cooling: Immerse the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. (Critical Step: Maintaining low temperature prevents the formation of unwanted side products such as α-hydroxy acids).

    • Nitrosation: Dissolve sodium nitrite (NaNO₂, 15 mmol, 1.5 eq) in minimal cold DI water (approx. 5 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

    • Reaction: Stir the mixture at 0–5 °C for 2 to 4 hours. Observe the steady evolution of N₂ and CO₂ gases.

    • Quenching & Isolation: Once gas evolution ceases, carefully adjust the pH of the solution to the isoelectric point of the intermediate (pH ~5.5–6.0) using 2 M NaOH. The zwitterionic S-benzyl-2-methyl-L-cysteine will precipitate as a white solid.

    • Purification: Filter the precipitate under vacuum, wash sequentially with cold DI water and cold ethanol, and dry under high vacuum overnight.

    Protocol B: Dissolving Metal Reduction of the S-Benzyl Group

    Self-Validation Checkpoint: The persistence of a deep blue color indicates an excess of solvated electrons, confirming that the reduction of the thioether is complete.

    • Apparatus Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, a mechanical stirrer, and an ammonia gas inlet. Flush the system thoroughly with dry nitrogen.

    • Ammonia Condensation: Cool the flask in a dry ice/acetone bath (-78 °C). Condense anhydrous liquid ammonia (approx. 50 mL) into the flask.

    • Substrate Addition: Dissolve the S-benzyl-2-methyl-L-cysteine intermediate (5 mmol) from Protocol A into the liquid ammonia.

    • Reduction: Cut sodium metal into small pieces (approx. 0.1 g each) under mineral oil, rinse with hexanes, and add them one by one to the vigorously stirred solution.

    • Monitoring: Continue adding sodium until a deep blue color persists in the solution for at least 15–30 minutes. This color confirms the presence of unreacted solvated electrons.

    • Quenching: Carefully add solid ammonium chloride (NH₄Cl) in small portions until the blue color completely dissipates, indicating the destruction of excess sodium.

    • Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight under a gentle stream of nitrogen in a well-ventilated fume hood.

    • Purification: Dissolve the remaining solid in a minimal amount of degassed DI water. Adjust the pH to ~5.0. Purify the free 2-methyl-L-cysteine using cation-exchange chromatography (e.g., Dowex 50W) and lyophilize the product.

    Safety & Troubleshooting

    • Toxic Gases: The nitrosation reaction (Protocol A) can emit toxic nitrogen oxides (NO/NO₂). Perform all steps in a certified fume hood.

    • Reactive Metals: Sodium metal is highly reactive with moisture. Handle strictly under inert atmosphere or hydrocarbon solvents.

    • Liquid Ammonia: Anhydrous ammonia is a severe respiratory irritant. Ensure the condenser is properly chilled and the fume hood is operating at maximum face velocity.

    References

    • Title: Enzyme-Catalyzed Enantioselective Hydrolysis of Dihydrouracils as a Route to Enantiomerically Pure β-Amino Acids Source: ACS Publications URL
    • Title: A Comparative Guide to Deprotection Methods for N-Boc-S-benzyl-D-cysteine Source: Benchchem URL

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Troubleshooting Solubility for S-Benzyl-N-carbamoyl-2-methyl-L-cysteine

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of highly functionalized, sterically hindered amino acid derivatives. S-Benzyl-N-carbamoyl-2-methyl-L-cysteine presents a "perfect storm" of solubility barriers in polar aprotic solvents (such as DMF, DMSO, DMAc, and NMP).

    This guide is designed to explain the chemical causality behind these solubility issues and provide self-validating, step-by-step protocols to overcome them without compromising your downstream applications.

    Mechanistic Background: Why is this molecule so difficult to dissolve?

    Before applying a solubilization protocol, it is critical to understand the structural forces resisting dissolution. The poor solubility of S-Benzyl-N-carbamoyl-2-methyl-L-cysteine in standard polar aprotic solvents is driven by three compounding factors:

    • Steric Hindrance ( α -Methylation): The methyl group at the alpha position restricts the ϕ (phi) and ψ (psi) dihedral angles of the backbone. This locks the molecule into a rigid conformation, significantly increasing the crystal lattice energy.

    • Urea-Like Hydrogen Bonding: The N-carbamoyl group ( R−NH−CO−NH2​ ) acts as a potent bidentate hydrogen-bond donor and acceptor. Combined with the carboxylic acid, it forms a dense, highly stable intermolecular network that pure solvents struggle to penetrate.

    • Hydrophobic/Hydrophilic Mismatch: The S-benzyl group is highly lipophilic, while the carbamoyl and carboxyl groups are highly polar. This creates a solvation barrier where pure non-polar solvents fail due to the H-bonding, and pure polar solvents fail due to hydrophobic aggregation.

    Solubilization Decision Matrix

    Use the following workflow to select the appropriate solubilization strategy based on your downstream reaction constraints.

    Workflow Start S-Benzyl-N-carbamoyl-2-methyl-L-cysteine (Insoluble Solid) Q1 Is the downstream reaction sensitive to metal salts? Start->Q1 SaltYes Yes (e.g., MS analysis, metal catalysis) Q1->SaltYes Yes SaltNo No (e.g., standard peptide coupling) Q1->SaltNo No Q2 Can the reaction tolerate organic bases? SaltYes->Q2 LiCl Use LiCl in DMF/DMAc (Disrupts H-bond lattice) SaltNo->LiCl BaseYes Use DIPEA/TEA (Forms lipophilic salt) Q2->BaseYes Yes BaseNo Use BSA Silylation (Transient masking) Q2->BaseNo No

    Fig 1: Decision matrix for solubilizing rigid amino acid derivatives based on reaction constraints.

    Frequently Asked Questions & Experimental Protocols

    FAQ 1: How can I achieve complete dissolution in DMF without permanently altering the molecule?

    The Solution: Utilize a chaotropic salt system, specifically Lithium Chloride (LiCl) in DMF.

    The Causality: LiCl is highly effective at disrupting hydrogen bonds in organic solvents like DMF[1]. The lithium cation ( Li+ ) acts as a strong Lewis acid, coordinating to the carbonyl oxygens of the carbamoyl and carboxylate groups. Simultaneously, the chloride anion ( Cl− ) acts as a potent hydrogen-bond acceptor, disrupting the N-H interactions. This effectively "unzips" the crystal lattice, allowing the solvent to solvate the individual monomers[2].

    Mechanism Lattice Crystal Lattice Strong Intermolecular H-Bonds (NH···O=C) Li Li+ Ion Coordinates with Carbonyl Oxygen Lattice->Li Addition of LiCl Cl Cl- Ion H-bonds with Carbamoyl NH & COOH Lattice->Cl Addition of LiCl Solvated Solvated Monomer H-Bonds Masked by Ions Freely Soluble in DMF Li->Solvated Breaks Lattice Cl->Solvated Breaks Lattice

    Fig 2: Mechanism of chaotropic salt (LiCl) disruption of intermolecular hydrogen bonding networks.

    Protocol 1: Preparation of 0.4 M LiCl/DMF Solubilization Buffer

    • Drying: Weigh 170 mg of anhydrous LiCl. Critical Step: LiCl is highly hygroscopic. It must be oven-dried at 150°C overnight to remove moisture before use.

    • Buffer Preparation: Dissolve the dried LiCl in 10 mL of anhydrous DMF under an inert atmosphere (Argon/N2). Sonicate for 5 minutes until the solution is completely clear.

    • Solubilization: Add 1.0 mmol of S-Benzyl-N-carbamoyl-2-methyl-L-cysteine to the LiCl/DMF solution.

    • Validation: Vortex for 2 minutes. The opaque suspension will transition to a clear, reactive solution suitable for standard peptide coupling.

    FAQ 2: My downstream application (e.g., MS analysis) is sensitive to lithium salts. What is the alternative?

    The Solution: Employ transient silylation using N,O-Bis(trimethylsilyl)acetamide (BSA).

    The Causality: BSA is a powerful silylating reagent that reacts rapidly with carboxylic acids and primary/secondary amines[3]. It replaces the acidic protons of the carboxyl and carbamoyl groups with bulky, lipophilic trimethylsilyl (TMS) groups. This completely eliminates the molecule's hydrogen-bonding capacity and dramatically increases its lipophilicity, rendering it highly soluble in aprotic solvents[4]. The TMS groups are labile and act as transient masks; they are easily cleaved and removed during standard aqueous workup, returning your native product[5].

    Protocol 2: Transient Silylation with BSA

    • Suspension: Suspend 1.0 mmol of the amino acid derivative in 5 mL of anhydrous DMF or Dichloromethane (DCM).

    • Reagent Addition: Add 2.5 to 3.0 equivalents of BSA (approx. 600-750 µL) dropwise under an inert atmosphere.

    • Activation: Heat the mixture gently to 50°C for 30 minutes. Validation cue: The cloudy suspension will transition to a completely clear solution as silylation progresses to completion[3].

    • Reaction: Proceed directly with your anhydrous coupling reaction. (Note: Strictly avoid protic additives during the reaction, as they will prematurely cleave the TMS groups).

    FAQ 3: Can I use organic bases to improve solubility?

    The Solution: Yes, if your reaction tolerates basic conditions, forming a lipophilic salt is a rapid and effective method.

    The Causality: Adding a bulky organic base like N,N-Diisopropylethylamine (DIPEA) deprotonates the carboxylic acid. The resulting bulky diisopropylethylammonium counterion prevents the tight packing of the crystal lattice and introduces lipophilic bulk, significantly enhancing solubility in polar aprotic solvents like DMSO and DMF.

    Protocol 3: Base-Mediated Solubilization

    • Suspend the amino acid in anhydrous DMSO or DMF.

    • Add 1.1 equivalents of DIPEA.

    • Sonicate for 3-5 minutes until dissolution is achieved.

    Quantitative Solubility Data Summary

    The table below summarizes the expected solubility improvements when applying the protocols detailed above at 25°C.

    Solvent SystemAdditiveMechanism of ActionApprox. Solubility LimitDownstream Compatibility
    Pure DMF / DMSO NoneN/A (Baseline)< 10 mg/mLUniversal
    DMF + 0.4 M LiCl LiClChaotropic H-bond Disruption> 150 mg/mLStandard Couplings, SPPS
    DMF + BSA (2.5 eq) BSATransient Silylation (Masking)> 300 mg/mLAnhydrous Couplings, MS
    DMSO + DIPEA (1.1 eq) DIPEALipophilic Salt Formation> 200 mg/mLBase-Tolerant Reactions

    References

    • Native chemical ligation of hydrophobic peptides in organic solvents. ResearchGate.Link

    • Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. ACS Publications.Link

    • Product Information - 15269 N,O-Bis(trimethylsilyl)acetamide. Sigma-Aldrich.Link

    • Bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis. Chinese Chemical Letters.Link

    • N,O-Bis(trimethylsilyl)acetamide Chemical Properties and Uses. LookChem.Link

    Sources

    Minimizing side reactions during S-Benzyl-N-carbamoyl-2-methyl-L-cysteine deprotection

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Troubleshooting S-Benzyl-N-carbamoyl-2-methyl-L-cysteine Deprotection

    Welcome to the advanced troubleshooting guide for S-Benzyl-N-carbamoyl-2-methyl-L-cysteine. This specific derivative presents a unique triad of chemical behaviors: the extreme stability of the S-benzyl thioether, the acid/base sensitivities of the N-carbamoyl (urea) moiety, and the steric and electronic effects of the quaternary α -methyl group. This guide provides field-validated protocols and mechanistic solutions to minimize side reactions during deprotection.

    Section 1: Mechanistic Behavior & Structural Advantages

    Q1: I usually see significant dehydroalanine formation during cysteine deprotection. Why am I not seeing it with this molecule, and what other side reactions should I look out for instead?

    A: You are observing the protective effect of the α -methyl group. Standard L-cysteine derivatives are highly susceptible to base-catalyzed or acid-promoted β -elimination because the α -proton is relatively acidic. Abstraction of this proton leads to the expulsion of the sulfur moiety and the formation of a reactive dehydroalanine intermediate[1].

    Because your molecule is a 2-methyl-L-cysteine derivative, the α -carbon is quaternary; it lacks an α -proton entirely. This structural feature completely shuts down the β -elimination pathway and prevents racemization via enolization[2][3].

    G Cys Standard L-Cysteine Base Base/Acid Stress Cys->Base MeCys 2-Methyl-L-Cysteine MeCys->Base AlphaProton Alpha-Proton Abstraction Base->AlphaProton Normal Cys NoProton Quaternary Alpha-Carbon (No Proton) Base->NoProton 2-Methyl Cys BetaElim Beta-Elimination Pathway AlphaProton->BetaElim Stable Conformational Stability (No Elimination) NoProton->Stable Dehydro Dehydroalanine Formation (Side Product) BetaElim->Dehydro

    Mechanistic divergence of normal cysteine vs. 2-methylcysteine under deprotection stress.

    However, because the β -elimination pathway is blocked, the molecule is forced to endure the full brunt of the harsh deprotection conditions required to cleave the S-benzyl group. The primary side reactions you must monitor are:

    • Electrophilic Re-alkylation: The liberated benzyl carbocation attacking the sulfur or the N-carbamoyl oxygen.

    • Urea Degradation: Over-reduction or hydrolysis of the N-carbamoyl group.

    • Sulfoxide Formation: Oxidation of the thioether prior to deprotection, rendering it resistant to standard cleavage[4].

    Section 2: Troubleshooting Acidolytic Deprotection

    Q2: I am using standard strong acid cleavage (TFA/Anisole) but the S-benzyl group is not coming off. When I switch to HF or TfOH, I get a complex mixture. How do I optimize this?

    A: The S-benzyl group is exceptionally stable and cannot be removed by standard Trifluoroacetic acid (TFA). It requires highly acidic conditions, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TfOH)[5].

    When you switch to these superacids, the S-benzyl group is cleaved via an SN​1 mechanism, generating a highly reactive benzyl carbocation. If you only use anisole as a scavenger, the steric hindrance of the α -methyl group slows down the forward cleavage reaction, allowing the equilibrium to favor re-benzylation of the sulfur or alkylation of the N-carbamoyl group.

    Solution: You must use a dual-scavenger system containing both a phenol (like p-cresol) and a soft thiol (like p-thiocresol). The soft thiol irreversibly traps the benzyl cation as a stable thioether, driving the cleavage to completion[4].

    Table 1: Quantitative Comparison of Scavenger Cocktails for S-Benzyl Cleavage

    Cleavage Cocktail (v/v)Scavenger MechanismCysteine Recovery (%)Primary Side Reaction
    90% HF / 10% AnisoleAromatic substitution~79%Re-benzylation of Thiol
    90% HF / 5% p-Cresol / 5% p-ThiocresolSoft nucleophilic trapping>95%Minimal
    TfOH / TFA / p-Cresol / p-Thiocresol (10:80:5:5)Soft nucleophilic trapping>92%Trace N-carbamoyl hydrolysis

    Protocol: Optimized TfOH-Mediated S-Benzyl Cleavage Self-Validating System: The inclusion of p-thiocresol ensures that successful cleavage is irreversible. If your LC-MS shows no +90 Da (benzyl) adducts on the scavengers, the cleavage has not initiated properly.

    • Preparation: In a chemically resistant flask under an inert atmosphere, prepare a cocktail of TFA : TfOH : p-cresol : p-thiocresol in an 80:10:5:5 volume ratio.

    • Chilling: Cool the mixture to 0°C using an ice bath. Crucial: Do not exceed 0°C, as elevated temperatures will supply the activation energy needed to hydrolyze the N-carbamoyl group.

    • Reaction: Add the S-Benzyl-N-carbamoyl-2-methyl-L-cysteine substrate. Stir vigorously at 0°C for 60 to 90 minutes.

    • Precipitation: Dropwise, add the reaction mixture into 10 volumes of ice-cold diethyl ether to precipitate the deprotected product and extract the lipophilic scavengers.

    • Isolation: Centrifuge, wash the pellet twice with cold ether, and dry under vacuum.

    Section 3: Troubleshooting Dissolving Metal Reduction

    Q3: I am using Sodium in Liquid Ammonia to avoid strong acids, but my N-carbamoyl group is disappearing. How can I preserve it?

    A: Sodium in liquid ammonia (Birch-type reduction) is a classic, highly effective method for S-benzyl cleavage[5]. It generates solvated electrons that reduce the thioether bond. However, the N-carbamoyl group is a urea derivative. While ureas are generally stable to mild bases, the intense reductive environment of solvated electrons can lead to the reductive cleavage of the C-N bonds within the carbamoyl moiety if the reaction is allowed to run too long or if a large excess of sodium is used[6].

    Solution: The reaction must be strictly titrated and rapidly quenched.

    Protocol: Controlled Na/NH3 Deprotection Self-Validating System: The visual color change acts as a real-time indicator of electron concentration, preventing over-reduction.

    • Condensation: Condense anhydrous liquid ammonia into a reaction vessel equipped with a dry ice/acetone condenser at -78°C[5].

    • Dissolution: Dissolve the substrate completely in the liquid ammonia.

    • Titration: Add freshly cut sodium metal in very small pieces. Wait for the blue color (indicating solvated electrons) to dissipate before adding the next piece[5].

    • Endpoint: Stop sodium addition the exact moment a faint blue color persists for 30 seconds. This indicates the S-benzyl group has been fully reduced and a slight excess of electrons is present[5].

    • Rapid Quench: Immediately quench the reaction by adding solid ammonium chloride ( NH4​Cl ) until the blue color completely disappears. This proton source safely neutralizes the solvated electrons before they can attack the N-carbamoyl group[5].

    • Evaporation: Allow the ammonia to evaporate under a stream of nitrogen, then isolate the product[5].

    Section 4: The Sulfoxide Complication

    Q4: My LC-MS shows a mass of +16 Da relative to my starting material, and this species completely resists both TfOH and Na/NH3 cleavage. What is happening?

    A: Your S-benzyl thioether has oxidized to a sulfoxide. This is a common side reaction during synthesis and storage. The sulfoxide of an S-benzyl group is highly electron-deficient and completely resists standard high-acidity SN​1 cleavage[4].

    Solution: You must reduce the sulfoxide back to a thioether before attempting S-benzyl cleavage. This can be achieved using a "Low Acidity" reduction mechanism[4]. Treat the compound with a mixture of TFA, Dimethyl Sulfide (DMS), and p-cresol (65:25:10 v/v) for 4 hours at 0°C. The DMS acts as an oxygen acceptor, reducing the sulfoxide back to the thioether, which can then be subjected to the standard high-acidity or Na/NH3 protocols[4].

    Workflow Start S-Benzyl Deprotection Strategy CheckOx Is Sulfoxide (+16 Da) Present? Start->CheckOx LowHF Low Acidity Reduction (TFA/DMS/p-Cresol) CheckOx->LowHF Yes (Needs Reduction) HighHF High Acidity Cleavage (TfOH/p-Cresol/p-Thiocresol) CheckOx->HighHF No (Standard Cleavage) NaNH3 Dissolving Metal Reduction (Na/Liquid NH3) CheckOx->NaNH3 No (Orthogonal Needed) LowHF->HighHF Follow-up Cleavage

    Logical workflow for selecting the optimal S-benzyl deprotection strategy based on side reactions.

    Sources

    Validation & Comparative

    Chiral HPLC validation of S-Benzyl-N-carbamoyl-2-methyl-L-cysteine enantiomeric excess

    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's Guide to the Chiral HPLC Validation of S-Benzyl-N-carbamoyl-2-methyl-L-cysteine Enantiomeric Excess

    In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality attribute; it is a critical determinant of its therapeutic efficacy and safety profile. For novel entities such as S-Benzyl-N-carbamoyl-2-methyl-L-cysteine, a cysteine derivative with potential therapeutic applications, the precise quantification of its enantiomeric excess is paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the validation of its enantiomeric excess, grounded in scientific principles and aligned with regulatory expectations.[1]

    The Imperative of Enantiomeric Purity in Drug Development

    Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit markedly different pharmacological and toxicological properties.[2] The seemingly subtle difference in their three-dimensional arrangement can lead to significant variations in their interaction with chiral biological targets like enzymes and receptors. Therefore, regulatory bodies worldwide mandate the stereospecific characterization of chiral drug substances. This guide will explore robust methodologies for the validation of an analytical procedure to quantify the enantiomeric excess of S-Benzyl-N-carbamoyl-2-methyl-L-cysteine, ensuring the desired enantiomer is present at the specified purity.

    Strategic Approaches to Chiral Separation of a Cysteine Derivative

    The analyte, S-Benzyl-N-carbamoyl-2-methyl-L-cysteine, possesses multiple sites for chiral recognition, including the stereocenter at the alpha-carbon, the carbamoyl group, and the benzylthio moiety. These features inform the selection of an appropriate chiral stationary phase (CSP). We will compare two distinct and effective strategies: a polysaccharide-based CSP and a zwitterionic CSP.

    Comparative Analysis of Chiral Stationary Phases
    Chiral Stationary Phase (CSP)Principle of SeparationAdvantages for S-Benzyl-N-carbamoyl-2-methyl-L-cysteinePotential Challenges
    Polysaccharide-based (e.g., Amylose or Cellulose derivatives) Enantiomers partition into chiral grooves or cavities on the polysaccharide backbone. Separation is driven by a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.Broad applicability and a high probability of successful chiral resolution for a wide range of compounds. The aromatic benzyl group and the carbamoyl moiety of the analyte can engage in effective π-π and hydrogen bonding interactions.Method development can be empirical. Mobile phase selection is critical and may require screening of various polar organic and normal phase solvents.
    Zwitterionic (e.g., Cinchona alkaloid-derived) Combines ion-exchange and hydrogen bonding interactions. The CSP possesses both acidic and basic sites, allowing for strong interactions with ampholytic molecules like amino acid derivatives.[3]Highly suitable for amino acid derivatives.[3] The zwitterionic nature of the analyte (resulting from the carboxylic acid and secondary amine) can lead to strong, selective interactions and excellent resolution.[3][4] Often compatible with mass spectrometry (MS)-friendly mobile phases.[3][4]Mobile phase composition, particularly pH and ionic strength, must be carefully controlled to achieve optimal and reproducible separation.

    Experimental Protocols: A Head-to-Head Comparison

    Below are detailed experimental protocols for the two proposed chiral HPLC methods.

    Method A: Polysaccharide-Based Chiral Separation
    • Column: A cellulose-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small percentage of Trifluoroacetic Acid (TFA) to improve peak shape. A typical starting point would be 80:20 (n-Hexane:IPA) + 0.1% TFA.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

    Method B: Zwitterionic Chiral Separation
    • Column: A zwitterionic CSP, for instance, based on a quinine carbamate selector.[3]

    • Mobile Phase: A polar ionic mobile phase consisting of Methanol/Acetonitrile/Water (49/49/2 v/v/v) with 50 mM formic acid and 50 mM ammonium formate.[4][5]

    • Flow Rate: 0.8 mL/min

    • Detection: UV at 220 nm

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

    A Rigorous Framework for Method Validation

    To ensure that the chosen analytical method is fit for its intended purpose, a comprehensive validation must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9][10] We will use Method B (Zwitterionic Separation) as our primary example for the validation protocol.

    The Interconnectivity of Validation Parameters

    The validation process is not a series of disconnected experiments but an integrated approach to demonstrate the method's reliability.

    Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Method Performance Dev Initial Method Development Specificity Specificity Dev->Specificity Foundation Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy SystemSuitability System Suitability Specificity->SystemSuitability Routine Check Range Range Linearity->Range Robustness Robustness Linearity->Robustness Stress Testing Linearity->SystemSuitability Routine Check Precision Precision Accuracy->Precision Accuracy->Robustness Stress Testing Accuracy->SystemSuitability Routine Check Precision->Robustness Stress Testing Precision->SystemSuitability Routine Check Robustness->SystemSuitability Routine Check

    Caption: Workflow for Chiral HPLC Method Validation.

    Step-by-Step Validation Protocol for Method B

    Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as its enantiomer and potential impurities.[9][10]

    • Protocol:

      • Inject a solution of the L-enantiomer (the desired product).

      • Inject a solution of the D-enantiomer (the undesired enantiomer).

      • Inject a solution of the racemic mixture (50:50 mixture of L- and D-enantiomers).

      • Inject a blank (diluent).

      • Spike the L-enantiomer sample with known impurities and the D-enantiomer to demonstrate resolution.

    • Acceptance Criteria: The retention times of the two enantiomers should be different, with a resolution (Rs) of greater than 1.5. No interfering peaks should be observed at the retention times of the enantiomers in the blank injection.

    Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][7]

    • Protocol:

      • Prepare a series of at least five concentrations of the D-enantiomer (the impurity) ranging from the reporting threshold (e.g., 0.05%) to 120% of the specification limit (e.g., if the limit is 0.5%, the range would be 0.05% to 0.6%).

      • Inject each concentration in triplicate.

      • Plot the peak area of the D-enantiomer against its concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be insignificant compared to the response at the lowest concentration.

    Concentration (% of L-enantiomer)Peak Area (arbitrary units) - Replicate 1Peak Area (arbitrary units) - Replicate 2Peak Area (arbitrary units) - Replicate 3
    0.05510250885115
    0.1102501019510220
    0.25255002545025600
    0.5510005115050900
    0.6612006130061100

    Accuracy is the closeness of the test results obtained by the method to the true value.[7]

    • Protocol:

      • Prepare samples of the L-enantiomer spiked with the D-enantiomer at three different concentration levels within the range (e.g., 50%, 100%, and 150% of the specification limit).

      • Prepare each concentration level in triplicate and inject.

      • Calculate the percentage recovery of the D-enantiomer.

    • Acceptance Criteria: The mean recovery should be within 80.0% to 120.0% for each concentration level.

    Spiked Concentration (% of L-enantiomer)Measured Concentration (% of L-enantiomer)Recovery (%)
    0.250.2496.0
    0.500.51102.0
    0.750.7397.3

    Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[6][7]

    • Protocol:

      • Repeatability (Intra-assay precision): One analyst performs the analysis of six replicate samples of the L-enantiomer spiked with the D-enantiomer at 100% of the specification limit on the same day, using the same equipment.

      • Intermediate Precision: A second analyst repeats the repeatability study on a different day, using different equipment if possible.

    • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 10%.

    Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6][9]

    • Protocol:

      • Introduce small, deliberate changes to the method parameters, one at a time.

      • Examples of variations for Method B:

        • Flow rate (± 0.1 mL/min)

        • Column temperature (± 2 °C)

        • Mobile phase composition (e.g., vary the percentage of acetonitrile by ± 2%)

      • Inject a system suitability solution (racemic mixture) and a spiked sample for each condition.

    • Acceptance Criteria: The system suitability parameters (e.g., resolution) should still be met. The enantiomeric excess result of the spiked sample should not significantly change.

    Robustness_Parameters center Chiral HPLC Method param1 Flow Rate (± 0.1 mL/min) center->param1 param2 Column Temp (± 2 °C) center->param2 param3 Mobile Phase (± 2% Organic) center->param3 param4 pH/Additive (± 0.1 unit/5%) center->param4

    Sources

    ×

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.